6-{Bicyclo[2.2.1]hept-5-en-2-yl}-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
The compound “6-{Bicyclo[2.2.1]hept-5-en-2-yl}-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” appears to contain a bicyclic heptene (a seven-membered ring with one double bond) and a tetrahydropyrimidine dione (a six-membered ring with two keto groups and one amine group). The bicyclic heptene is a common structure in many natural products, while the tetrahydropyrimidine dione is a heterocyclic compound that is often found in pharmaceuticals and bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the bicyclic heptene ring, followed by the formation of the tetrahydropyrimidine dione ring. The exact methods and reagents used would depend on the specific synthetic route chosen by the chemist .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bicyclic heptene and tetrahydropyrimidine dione rings. The exact three-dimensional structure would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the double bond in the heptene ring or the amine and keto groups in the pyrimidine ring. These functional groups are often reactive and could undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bicyclic ring could impart rigidity to the molecule, while the amine and keto groups could participate in hydrogen bonding .Scientific Research Applications
Materials Science Applications
Toughening Polylactide
Jing & Hillmyer (2008) synthesized (6S)-3-Methylene-6-methyl-1,4-dioxane-2,5-dione from L-lactide and used it as a dienophile in a Diels-Alder reaction with a structure similar to the compound , to create novel polymeric alloys that significantly enhance the toughness of PLA materials (Jing & Hillmyer, 2008).
Organic Synthesis Applications
Synthesis of Precursors for C4 and C5 Cumulenones
Brown et al. (1985) developed methods to synthesize precursors to cumulenones, employing compounds with structural similarities to the query compound, showcasing the utility in organic synthetic pathways (Brown et al., 1985).
Facile Methylation of Enolates
Werstiuk, Yeroushalmi, & Hong (1992) explored the methylation of enolates derived from bicyclic ketones and thiones, revealing insights into the reactivity and potential applications of bicyclic compounds in synthetic chemistry (Werstiuk et al., 1992).
Antimicrobial Applications
Antimicrobial Evaluation of Pyrimidin-dione Derivatives
Vlasov et al. (2022) synthesized derivatives with structural features akin to the query compound, demonstrating moderate activity against various bacteria, indicating potential for the development of new antibacterial agents (Vlasov et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(2-bicyclo[2.2.1]hept-5-enyl)-3-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14-11(15)6-10(13-12(14)16)9-5-7-2-3-8(9)4-7/h2-3,6-9H,4-5H2,1H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCVEBNLIUOHOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2CC3CC2C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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